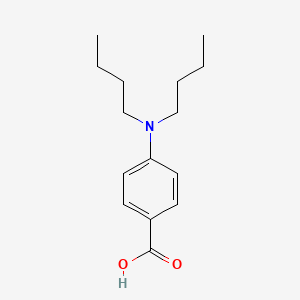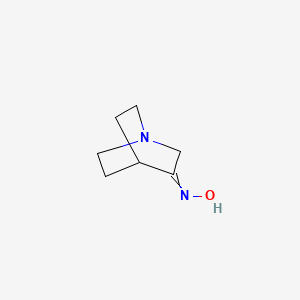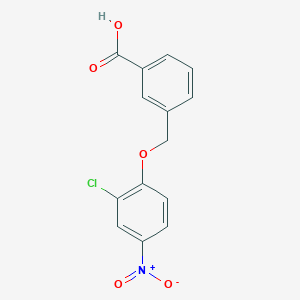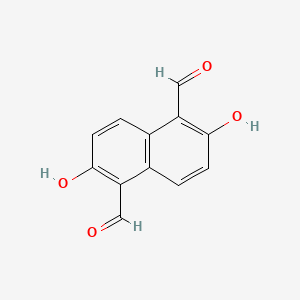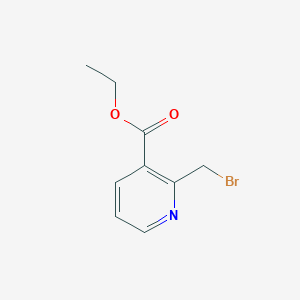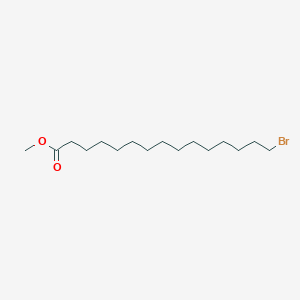
Methyl 15-bromopentadecanoate
Übersicht
Beschreibung
Methyl 15-bromopentadecanoate is a chemical compound with the molecular formula C16H31BrO2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Methyl 15-bromopentadecanoate can be synthesized through the electrolysis of ω-bromocarboxylic acids and half-esters . In one study, it was successfully prepared in this way with a yield of 37% .Molecular Structure Analysis
The molecular structure of Methyl 15-bromopentadecanoate is represented by the formula C16H31BrO2 . Its exact mass is 334.15074 g/mol .Chemical Reactions Analysis
The chemical reactions involving Methyl 15-bromopentadecanoate are complex and can yield different products depending on the conditions . For instance, other reactions producing methyl 16-bromohexadecanoate and methyl 14-bromotetradecanoate gave low yields (6–18%) and difficulties in purification of products .Physical And Chemical Properties Analysis
Methyl 15-bromopentadecanoate has a molecular weight of 335.32 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 15 rotatable bonds . Its exact mass and monoisotopic mass are 334.15074 g/mol . Its topological polar surface area is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Application in Perfume, Cosmetic, Food, and Medicine Industry
Methyl 15-hydroxy-pentadecanate, derived from Malana oleifera chum oil, is used to synthesize cyclopentadecanolide, a crucial macrocycle musk. This compound has extensive applications in various industries like perfume, cosmetics, food, and medicine. Lipase from Candida sp. GXU08 strain catalyzes this synthesis, highlighting the importance of biotechnological methods in producing industrially significant compounds (Shen, Liu, Liang, & Lai, 2011).
Development of Radioactive Tracers for Medical Imaging
A derivative of Methyl 15-bromopentadecanoate, namely methyl 15-(4-trimethylstannylphenyl)pentadecanoate, serves as a precursor for producing 15-(4-[123 I]-iodophenyl)pentadecanoic acid (IPPA). IPPA is significant in the medical field, particularly in radioactive imaging techniques, demonstrating the compound's utility in advanced diagnostic procedures (Culbert, Lu, & Adam, 1997).
Exploration in Fatty Acid Metabolism and Heart Disease Research
Research into methyl-branched long-chain fatty acids, such as 15-p-iodophenyl)-3(RS)-methylpentadecanoic acid, has shown significant heart uptake and prolonged retention in studies. These studies are crucial in understanding fatty acid metabolism and its implications in heart diseases, demonstrating the compound's value in biomedical research (Goodman, Kirsch, & Knapp, 1984).
Contributions to Agricultural Research
In agricultural research, compounds like methyl bromide, which share a structural similarity with Methyl 15-bromopentadecanoate, have been widely used as fumigants for pest and pathogen control. Studies on alternatives to these compounds contribute significantly to developing more sustainable and environmentally friendly agricultural practices (Schneider et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 15-bromopentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQSDPDEVQSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339159 | |
| Record name | Methyl 15-bromopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 15-bromopentadecanoate | |
CAS RN |
41240-56-6 | |
| Record name | Methyl 15-bromopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

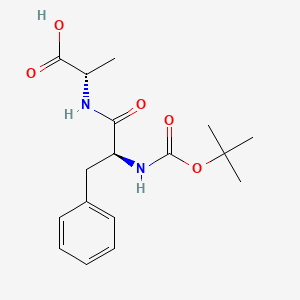
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
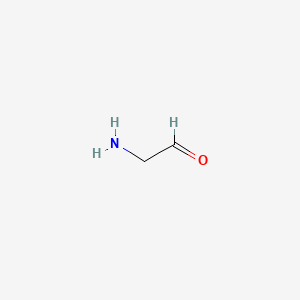
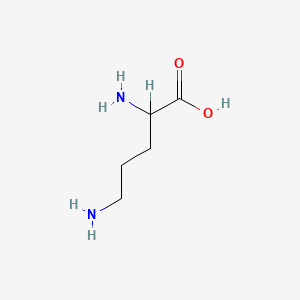
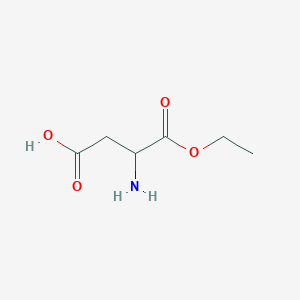
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
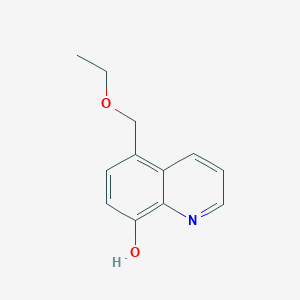
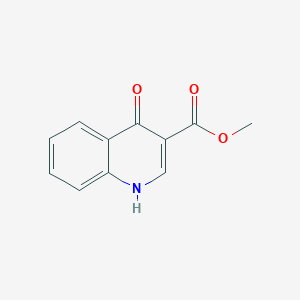
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)
